(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid
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Overview
Description
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid is a synthetic organic compound that features a morpholine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The Fmoc group can be substituted under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products
Oxidation: Products may include oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid is primarily used in:
Peptide Synthesis: As a protecting group for amino acids, it helps in the stepwise synthesis of peptides.
Biological Research: Used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: In the development of peptide-based drugs.
Industrial Applications: In the production of synthetic peptides for research and therapeutic use.
Mechanism of Action
The compound acts by protecting the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring that the peptide chain grows in a controlled manner. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Another common protecting group used in peptide synthesis.
Cbz (Carbobenzyloxy) Protected Amino Acids: Used similarly to Fmoc but with different deprotection conditions.
Uniqueness
Fmoc vs. Boc: Fmoc is removed under basic conditions, while Boc is removed under acidic conditions, making Fmoc more suitable for certain synthetic routes.
Fmoc vs. Cbz: Fmoc provides a more stable protecting group under a wider range of conditions compared to Cbz.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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